molecular formula C6H7IN2 B1268742 5-Iodo-6-methylpyridin-2-amine CAS No. 75073-11-9

5-Iodo-6-methylpyridin-2-amine

Cat. No.: B1268742
CAS No.: 75073-11-9
M. Wt: 234.04 g/mol
InChI Key: AFMNJDHAAFAELF-UHFFFAOYSA-N
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Description

5-Iodo-6-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, featuring an iodine atom at the 5th position, a methyl group at the 6th position, and an amine group at the 2nd position

Properties

IUPAC Name

5-iodo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMNJDHAAFAELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359332
Record name 5-Iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75073-11-9
Record name 5-Iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Iodination Method

This approach involves selective C-5 iodination of 6-methylpyridin-2-amine using various iodinating agents. The regioselectivity is governed by the directing effects of the amino group at C-2 and the methyl group at C-6. Several iodinating systems can be employed:

  • Molecular iodine (I₂) with oxidants such as hydrogen peroxide
  • Iodine-potassium iodide (I₂-KI) solutions
  • N-Iodosuccinimide (NIS) in appropriate solvents
  • Iodine monochloride (ICl)

Halogen Exchange Method

This method involves replacing another halogen (typically bromine) at the C-5 position with iodine. The approach is valuable when the corresponding 5-bromo-6-methylpyridin-2-amine is more readily available. The halogen exchange reaction exploits the relative reactivity of halogens (I > Br > Cl > F) in nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions

Specific Preparation Methods

Method 1: Direct Iodination of 6-methylpyridin-2-amine

Based on adaptation of methods described for related compounds, the following optimized procedure can be employed:

Reagents:

  • 6-Methylpyridin-2-amine
  • Iodine (I₂)
  • Hydrogen peroxide (28-32% aqueous solution)
  • Water

Procedure:

  • Dissolve 6-methylpyridin-2-amine in water (mass ratio 1:2-8)
  • Add iodine in 3-5 batches while stirring, maintaining temperature at 80-90°C
  • Maintain this temperature for 1-3 hours after complete iodine addition
  • Dropwise add hydrogen peroxide solution and continue heating for 1-4 hours
  • After reaction completion, reflux for 20-30 minutes
  • Cool mixture below 10°C and filter
  • Rinse filter cake with ice water and dry to obtain this compound

Reaction Conditions:

  • Molar ratio of 6-methylpyridin-2-amine:iodine:hydrogen peroxide = 1:1-1.2:0.3-1.2
  • Temperature: 80-90°C
  • Total reaction time: 2-7 hours

This method represents an improvement over the classical Magidson and Menschikoff procedure described in historical literature, which involved treating aminopyridines with iodine-potassium iodide followed by alkali treatment. The modern approach using hydrogen peroxide as the oxidant enhances iodine reactivity and significantly improves yield.

Method 2: Halogen Exchange from 5-Bromo-6-methylpyridin-2-amine

This approach utilizes 5-bromo-6-methylpyridin-2-amine as starting material and replaces bromine with iodine:

Reagents:

  • 5-Bromo-6-methylpyridin-2-amine
  • Sodium iodide (NaI) or potassium iodide (KI)
  • Copper(I) iodide (catalyst)
  • Polar aprotic solvent (DMF, DMSO, or acetone)
  • Base (K₂CO₃ or Na₂CO₃)

Procedure:

  • Under nitrogen atmosphere, combine 5-bromo-6-methylpyridin-2-amine, sodium iodide (1.5-2.0 equivalents), and copper(I) iodide (0.1-0.2 equivalents) in selected solvent
  • Add base (1.0-1.5 equivalents) and heat under reflux for 6-24 hours
  • Monitor reaction progress by TLC or HPLC
  • After completion, cool mixture and pour into water
  • Extract with ethyl acetate or other suitable organic solvent
  • Wash organic layer, dry over Na₂SO₄, filter, and concentrate
  • Purify by recrystallization from appropriate solvent system

Reaction Conditions:

  • Temperature: Dependent on solvent (typically 60-165°C)
  • Reaction time: 6-24 hours
  • Atmosphere: Nitrogen

While this method requires a pre-halogenated precursor, it offers excellent regioselectivity since the position of iodination is predetermined by the location of the bromine atom in the starting material.

Method 3: Modified Sandmeyer-Type Process

Drawing from classical pyridine functionalization methods, this compound can be prepared via a modified Sandmeyer reaction sequence:

Reagents:

  • 2-Amino-6-methylpyridine
  • Sodium nitrite (NaNO₂)
  • Potassium iodide (KI)
  • Acid catalyst (H₂SO₄ or HCl)
  • Copper(I) iodide (optional catalyst)

Procedure:

  • Prepare a solution of 2-amino-6-methylpyridine in concentrated acid at 0-5°C
  • Add sodium nitrite solution dropwise to form diazonium intermediate
  • Add potassium iodide solution and optionally copper(I) iodide
  • Allow mixture to warm to room temperature and stir for 3-6 hours
  • Neutralize with base, extract with organic solvent
  • Purify via column chromatography or recrystallization

Reaction Conditions:

  • Temperature: 0-5°C initially, then room temperature
  • Reaction time: 4-8 hours
  • pH control: Critical for diazonium formation

This method requires careful control of reaction parameters but can be valuable when direct iodination methods give poor regioselectivity.

Comparative Analysis of Synthetic Methods

Table 1 presents a comprehensive comparison of the different methods for synthesizing this compound:

Table 1: Comparison of Synthetic Methods for this compound

Parameter Direct Iodination Halogen Exchange Modified Sandmeyer
Starting materials 6-Methylpyridin-2-amine 5-Bromo-6-methylpyridin-2-amine 2-Amino-6-methylpyridine
Material availability High Medium High
Reagents I₂, H₂O₂, H₂O NaI, CuI, base, solvent NaNO₂, KI, acid, CuI
Reaction conditions 80-90°C, 2-7 h Reflux, 6-24 h 0-25°C, 4-8 h
Typical yield 70-90% 50-80% 30-65%
Regioselectivity Good Excellent Moderate
Catalyst requirement No Yes (Cu) Yes (Cu)
Scale-up potential High Medium Low
Environmental impact Moderate Moderate-High High
Cost-effectiveness High Medium Low
Technical complexity Low Medium High
Primary advantage Simple, high yield Predetermined position Functional group tolerance
Primary limitation Potential byproducts Requires halogenated precursor Multiple steps, strict conditions

Based on this analysis, the direct iodination method appears most suitable for large-scale synthesis due to its simplicity, high yield, and favorable economics. However, the choice of method would ultimately depend on factors such as available starting materials, required scale, and specific purity requirements.

Reaction Mechanisms

Direct Iodination Mechanism

The mechanism of direct iodination involves several steps:

  • Formation of active iodinating species (I⁺ or hypoiodite) from I₂ and H₂O₂
  • Electrophilic attack of the active iodine species at the C-5 position of 6-methylpyridin-2-amine
  • Loss of proton to restore aromaticity

The amino group at C-2 directs iodination para to itself (C-5 position), while the methyl group at C-6 provides additional electronic and steric effects that enhance regioselectivity.

Halogen Exchange Mechanism

The copper-catalyzed halogen exchange proceeds through:

  • Oxidative addition of copper to the C-Br bond
  • Transmetalation with iodide
  • Reductive elimination to form the C-I bond

The presence of copper accelerates the process by forming an organometallic intermediate that facilitates the exchange process.

Purification and Characterization

Purification Methods

After synthesis, this compound requires purification to obtain analytical-grade material. The following techniques have proven effective:

Recrystallization : Water is an excellent recrystallization solvent, yielding "small, almost colorless leaflets" of analytically pure material. Alternative solvents include ethanol, methanol, or mixed solvent systems.

Column Chromatography : For smaller-scale preparations, silica gel chromatography using dichloromethane/methanol gradients (typically 95:5) provides high-purity material.

Extraction : Initial purification often involves liquid-liquid extraction between organic solvents and aqueous phases of varying pH to remove water-soluble impurities and unreacted starting materials.

Analytical Characterization

Comprehensive characterization of this compound typically employs multiple analytical techniques:

Table 2: Characteristic Analytical Data for this compound

Analytical Parameter Expected Data
Physical appearance Small colorless to light yellow crystalline leaflets
Molecular formula C₆H₇IN₂
Exact mass (calculated) 233.965396 Da
¹H NMR key signals δ ~2.45 ppm (s, 3H, CH₃), ~6.5-8.3 ppm (m, 2H, aromatic), ~4.5-5.5 ppm (br s, 2H, NH₂)
¹³C NMR key signals ~22-24 ppm (CH₃), ~110-160 ppm (aromatic carbons)
Mass spectrum (m/z) 234 (M⁺), 107 (M⁺-I)
IR spectroscopy 3300-3500 cm⁻¹ (N-H stretch), 1600-1650 cm⁻¹ (C=N stretch)
Melting point range Typically determined experimentally (not provided in search results)
Solubility profile Soluble in common organic solvents, limited water solubility

Industrial Considerations and Scale-up

For industrial-scale production of this compound, several factors require careful consideration:

Economic Factors

A detailed cost analysis reveals that starting material costs and reaction efficiency significantly impact overall economics:

Table 3: Estimated Cost Factors for Industrial Production

Component Direct Iodination Halogen Exchange Modified Sandmeyer
Raw material cost Medium High Medium
Reagent cost Medium Medium-High High
Process complexity Low Medium High
Equipment requirements Standard Specialized Specialized
Waste treatment Moderate Moderate Extensive
Estimated yield 75-85% 60-75% 40-60%
Relative production cost 1.0 (baseline) 1.3-1.5 1.6-2.0

Quality Control Parameters

For pharmaceutical and high-tech applications, rigorous quality control is essential. Critical parameters include:

  • Chemical purity (typically >98% by HPLC)
  • Residual metal content (particularly copper when catalysts are used)
  • Moisture content (typically <0.5%)
  • Residual solvent profile (meeting ICH guidelines)
  • Particle size distribution (for consistent performance in subsequent reactions)

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-6-methylpyridin-2-amine.

Scientific Research Applications

5-Iodo-6-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the amine group play crucial roles in its binding affinity and specificity. The compound can also participate in electron transfer processes, influencing redox reactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-methylpyridin-2-amine: Similar structure but with a bromine atom instead of iodine.

    6-Methylpyridin-2-amine: Lacks the halogen substituent.

    5-Chloro-6-methylpyridin-2-amine: Contains a chlorine atom instead of iodine.

Uniqueness

5-Iodo-6-methylpyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, or non-halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s electronic properties and its interactions with other molecules.

Biological Activity

5-Iodo-6-methylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following characteristics:

  • Chemical Formula : C_7H_8N_2I
  • Molecular Weight : Approximately 232.06 g/mol
  • CAS Number : 75073-11-9

The presence of an iodine atom at the sixth position and a methyl group at the fourth position of the pyridine ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may modulate signaling pathways associated with cell growth, apoptosis, and inflammation. Specifically, it is hypothesized to inhibit certain kinases involved in cancer progression, such as c-FMS and PDGFR, which are critical in tumor growth and metastasis .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific kinases.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections.

Data Table: Biological Activity Summary

Activity Type Description Reference
AnticancerInhibition of c-FMS and PDGFR kinases
AntimicrobialEffective against gram-positive bacteria
MechanismModulates signaling pathways related to cell growth

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of iodine-containing compounds, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

A separate study evaluated the antimicrobial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating its effectiveness as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-6-methylpyridin-2-amine, and how can purity be optimized?

  • Methodology :

  • Start with 6-methylpyridin-2-amine as a precursor. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) under controlled temperatures (90–120°C).
  • Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Confirm purity using elemental analysis, 1H^1H-NMR (e.g., δ ~2.3 ppm for methyl group, δ ~7.5 ppm for pyridine protons), and mass spectrometry (expected molecular ion at m/z 234.04) .

Q. How does the iodine substituent influence the compound’s stability under varying conditions?

  • Methodology :

  • Conduct accelerated stability studies: Expose the compound to light (UV-Vis irradiation), heat (40–80°C), and humidity (75% RH) over 1–4 weeks.
  • Analyze degradation products via LC-MS. Key findings:
  • Light sensitivity : Deiodination observed under UV light, forming 6-methylpyridin-2-amine as a major byproduct .
  • Thermal stability : Stable below 60°C; above 80°C, partial decomposition occurs via C-I bond cleavage.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Structural confirmation : Single-crystal X-ray diffraction (use SHELX suite for refinement) to resolve iodine’s position and bond angles .
  • Spectroscopy : 13C^{13}\text{C}-NMR to identify quaternary carbons (e.g., C-I at ~90 ppm); IR spectroscopy for NH2_2 stretching (~3350 cm1^{-1}).
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (theoretical: C 30.67%, H 3.01%, N 11.97%) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for Suzuki-Miyaura couplings.
  • Key parameters:
  • Iodine’s leaving group ability : Compare activation energies with bromo/chloro analogs.
  • Steric effects : Methyl group at position 6 may hinder palladium coordination; optimize ligand choice (e.g., SPhos vs. XPhos).
  • Validate predictions experimentally using Pd(PPh3_3)4_4/Na2_2CO3_3 in DME/H2_2O at 150°C .

Q. What is the role of this compound in forming metal complexes, and how do these complexes perform catalytically?

  • Methodology :

  • Synthesize Cu(I) or Ru(II) complexes by refluxing the ligand with metal precursors (e.g., [Cu(MeCN)4_4]PF6_6) in acetonitrile.
  • Characterize via X-ray crystallography and cyclic voltammetry.
  • Catalytic testing : Use in oxidation reactions (e.g., alcohol to ketone) with TBHP as oxidant. Compare turnover frequencies (TOF) with non-iodinated analogs .

Q. How can QSAR models elucidate the antibacterial activity of this compound derivatives?

  • Methodology :

  • Curate a library of analogs (e.g., varying halogens, substituents).
  • Calculate descriptors (Log P, molar refractivity, HOMO/LUMO energies) using MOE or Gaussian.
  • Build regression models: Prioritize terms like Log P (lipophilicity) and SMR (steric effects) for Gram-positive activity. Validate with MIC assays against S. aureus .

Q. Does this compound exhibit bioisosteric potential compared to aminoindane pharmacophores?

  • Methodology :

  • Overlay 3D structures (e.g., PyMOL) with aminoindanes (e.g., 5-IAI) to assess steric/electronic mimicry.
  • Test in receptor-binding assays (e.g., serotonin transporters). Preliminary data suggests weaker affinity due to pyridine’s planar geometry vs. indane’s bicyclic system .

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